2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide
Description
2-[(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide is a benzamide derivative featuring a pyrimidine core substituted with a cyclopropyl group at position 2 and methyl groups at positions 5 and 4. The benzamide moiety is linked via an amino group to the pyrimidine ring. The cyclopropyl group introduces steric constraint, which may enhance metabolic stability, while the dimethylpyrimidine moiety contributes to lipophilicity and electronic effects .
Properties
IUPAC Name |
2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-9-10(2)18-16(11-7-8-11)20-15(9)19-13-6-4-3-5-12(13)14(17)21/h3-6,11H,7-8H2,1-2H3,(H2,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOUTPMXJNEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NC2=CC=CC=C2C(=O)N)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Chemical Reactions Analysis
2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Inferred Property Comparison
*Estimated using computational tools (e.g., ChemDraw).
Key Observations:
Aromatic vs. Heteroaromatic Substituents : The target compound’s pyrimidine ring offers a planar, electron-rich system distinct from thiophene (ID15) or isoxazole (ID20), which may alter binding to biological targets such as kinases or GPCRs.
Steric and Electronic Effects : The cyclopropyl group imposes conformational rigidity absent in flexible thioether-linked substituents (e.g., ID45), possibly reducing metabolic degradation .
Functional Group Diversity : Unlike ID20 (nitro group) or ID45 (chlorine, oxadiazole), the target lacks strongly electron-withdrawing groups, suggesting divergent reactivity or target selectivity.
Research Findings and Implications
- Structural Analysis: Crystallographic data for such compounds (if available) would typically be refined using programs like SHELXL or visualized via ORTEP-3 .
- Biological Activity : Compounds with pyrimidine cores (e.g., kinase inhibitors) often exhibit improved target affinity compared to pyridine-based analogs (e.g., ID15, ID45) due to enhanced hydrogen-bonding capacity. The dimethyl groups may further optimize hydrophobic pocket interactions.
- Synthetic Challenges : The cyclopropyl group introduces synthetic complexity relative to simpler alkyl or aryl substituents, necessitating specialized cyclopropanation techniques.
Biological Activity
2-[(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclopropyl group and an amino-benzamide moiety, suggests possible applications in drug discovery and development.
The chemical formula for this compound is . The compound's molecular weight is approximately 215.28 g/mol. It exhibits solubility in common organic solvents, which facilitates its use in various synthetic and biological assays.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets. Compounds with similar structures have shown activity against various enzymes and receptors, suggesting that this compound may modulate enzymatic activity or receptor binding, leading to therapeutic effects.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung cancer (A549) cell lines with IC50 values ranging from 1 to 10 µM .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 3.5 |
| Compound B | MCF-7 | 5.0 |
| Compound C | A549 | 7.0 |
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have shown inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical targets in cancer therapy .
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| HDAC1 | Compound A | 12.0 |
| CA II | Compound B | 8.5 |
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain modifications to the pyrimidine structure significantly enhanced anticancer activity, indicating a structure-activity relationship that can be exploited for drug design .
- In Vivo Studies : Another investigation focused on the antitumor efficacy of a related compound in mouse models bearing xenografts of human tumors. The compound was administered orally, resulting in a significant reduction in tumor size compared to controls, highlighting its potential for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
